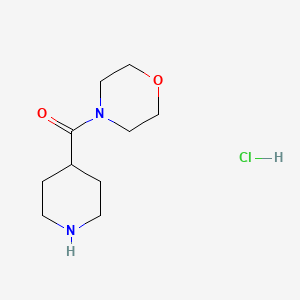

Morpholino(piperidin-4-yl)methanone hydrochloride

Übersicht

Beschreibung

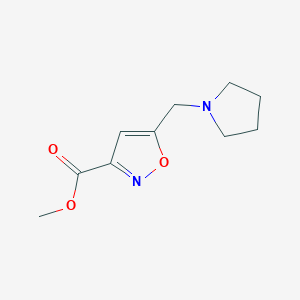

Morpholino(piperidin-4-yl)methanone hydrochloride is a chemical compound with the CAS Number: 94467-73-9 . It has a molecular weight of 234.73 . The IUPAC name for this compound is 4-(4-piperidinylcarbonyl)morpholine hydrochloride . It is a solid substance that is stored in dry conditions at 2-8°C .

Physical And Chemical Properties Analysis

Morpholino(piperidin-4-yl)methanone hydrochloride is a solid substance . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

- The compound’s piperidine ring can be modified to create novel drug candidates. For instance, it may act as a scaffold for designing antiviral, anticancer, or anti-inflammatory agents .

- Morpholino(piperidin-4-yl)methanone hydrochloride could serve as a precursor for spiropiperidine synthesis, enabling access to complex molecules for drug discovery .

- The compound’s reactivity may allow access to condensed piperidine derivatives, which could find applications in materials science or as bioactive compounds .

- Morpholino(piperidin-4-yl)methanone hydrochloride might undergo cyclization to yield piperidinones. These compounds could be evaluated for biological activity, such as enzyme inhibition or receptor modulation .

- The compound could participate in MCRs, leading to diverse products. These reactions are valuable for drug discovery and library synthesis .

- Morpholino(piperidin-4-yl)methanone hydrochloride may undergo in vitro and in vivo testing to evaluate its potential as a therapeutic agent. This includes assessing its binding affinity, toxicity, and mechanism of action .

Medicinal Chemistry and Drug Design

Spiropiperidines in Organic Synthesis

Condensed Piperidines and Heterocyclic Chemistry

Piperidinones and Bioactivity Studies

Multicomponent Reactions (MCRs)

Biological Evaluation and Pharmacological Screening

Safety and Hazards

This compound is associated with several hazard statements: H302-H315-H319-H332-H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with the aldo-keto reductase enzyme akr1c3 . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and lipids, and its inhibition can have significant effects on cellular processes .

Mode of Action

It is suggested that it may act by forming hydrogen bonds with key residues in the ‘oxyanion hole’ of the akr1c3 enzyme . This interaction could inhibit the enzyme’s activity, leading to alterations in the metabolic pathways it regulates .

Biochemical Pathways

The inhibition of AKR1C3 can affect several biochemical pathways. For instance, it can disrupt the metabolism of steroids and prostaglandins, leading to changes in hormone levels and inflammatory responses . Additionally, it may also impact lipid metabolism, potentially influencing cell membrane composition and function .

Pharmacokinetics

Its molecular weight (23473 g/mol ) suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be investigated further to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The inhibition of AKR1C3 by Morpholino(piperidin-4-yl)methanone hydrochloride could lead to a variety of cellular effects. These might include alterations in hormone levels, changes in inflammatory responses, and modifications to cell membrane function . .

Action Environment

The action of Morpholino(piperidin-4-yl)methanone hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s activity might be influenced by the presence of other molecules in its environment, such as other drugs or metabolites.

Eigenschaften

IUPAC Name |

morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODDNPCNUDVZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(piperidin-4-yl)methanone hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3023037.png)

![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)